molecular formula C21H28N2O2 B10896784 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]decanehydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]decanehydrazide

Cat. No.: B10896784
M. Wt: 340.5 g/mol
InChI Key: FUHTVOAHXJTDKI-CJLVFECKSA-N
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Description

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]DECANOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthyl group, a hydroxyl group, and a decanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]DECANOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]DECANOHYDRAZIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]DECANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazide moiety can be reduced to form the corresponding amine.

    Substitution: The naphthyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are substituted naphthyl derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]DECANOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]DECANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The naphthyl group and the hydrazide moiety play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]DECANOHYDRAZIDE can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can affect their chemical reactivity and biological activity

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]decanamide

InChI

InChI=1S/C21H28N2O2/c1-2-3-4-5-6-7-8-13-21(25)23-22-16-19-18-12-10-9-11-17(18)14-15-20(19)24/h9-12,14-16,24H,2-8,13H2,1H3,(H,23,25)/b22-16+

InChI Key

FUHTVOAHXJTDKI-CJLVFECKSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)O

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

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